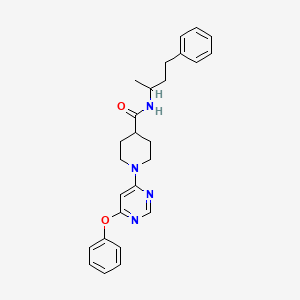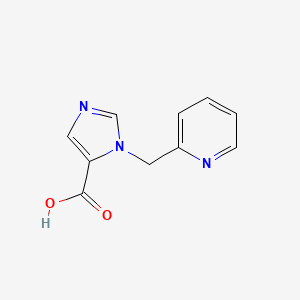![molecular formula C9H7NO4 B2473312 3-オキソ-3,4-ジヒドロ-2H-ベンゾ[b][1,4]オキサジン-2-カルボン酸 CAS No. 24132-22-7](/img/structure/B2473312.png)
3-オキソ-3,4-ジヒドロ-2H-ベンゾ[b][1,4]オキサジン-2-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid is an organic compound belonging to the class of benzoxazines It is characterized by a benzene ring fused to an oxazine ring, with a carboxylic acid group at the 2-position and a keto group at the 3-position
科学的研究の応用
3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid has several scientific research applications:
作用機序
Target of Action
Similar compounds have been known to target enzymes such as poly (adp-ribose) polymerase (parp) .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit enzymes like parp .
Biochemical Pathways
It’s known that parp inhibitors can affect dna repair processes .
Pharmacokinetics
The compound is a solid at room temperature , which might influence its bioavailability.
Result of Action
Similar compounds have been known to inhibit enzymes like parp, which can affect dna repair processes .
Action Environment
The compound is stable at room temperature , which might influence its efficacy and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid typically involves the reaction of an amine with formaldehyde and a phenol derivative. One common method is the two-step synthesis described by Holly and Cope, where an N,N-dihydroxymethylamine intermediate is formed at lower temperatures and then reacts with the phenol derivative at elevated temperatures to form the oxazine ring . This method, however, has drawbacks such as a slow reaction rate and the need for large amounts of solvent.
Industrial Production Methods
Industrial production methods for this compound may involve solventless synthesis to overcome the environmental and cost issues associated with traditional methods. This approach involves the formation of a perhydro-triazine intermediate from the reaction of formaldehyde with benzylamine, which then cyclizes to form the oxazine ring .
化学反応の分析
Types of Reactions
3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives of the original compound.
類似化合物との比較
Similar Compounds
3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylic acid: This compound has a similar structure but contains a sulfur atom in place of the oxygen atom in the oxazine ring.
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid: A closely related compound with a different substitution pattern on the benzene ring.
Uniqueness
3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both a keto and carboxylic acid group. These functional groups confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
特性
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-8-7(9(12)13)14-6-4-2-1-3-5(6)10-8/h1-4,7H,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFLNPVDIMTEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[6-(thiophen-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B2473230.png)




![2-cyano-3-[2-(1-hydroxyethyl)-1,3-thiazol-5-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2473238.png)

![Methyl 3'-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2473242.png)
![(E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B2473244.png)
![4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B2473245.png)

![4-nitro-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B2473248.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2473249.png)
![1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2473250.png)
